molecular formula C23H22N2O3 B12000451 2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide

2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide

Cat. No.: B12000451
M. Wt: 374.4 g/mol
InChI Key: CUXSNWVHCWNFFP-BUVRLJJBSA-N
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Description

2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydroxyl group, a phenylacetamide backbone, and a methoxy-substituted phenyl group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 4-[(4-methylphenyl)methoxy]benzaldehyde with 2-amino-2-phenylacetic acid under acidic conditions to form the Schiff base.

    Hydroxylation: The Schiff base is then subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like acetic acid.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the conditions.

    Reduction: The Schiff base can be reduced to form the corresponding amine using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound’s structure suggests potential pharmacological applications, such as the development of new drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]-2-phenylacetamide
  • 4-hydroxy-2-nonenal
  • 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone

Uniqueness

Compared to similar compounds, 2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide stands out due to its specific functional groups and structural configuration, which confer unique reactivity and potential applications. Its methoxy-substituted phenyl group and Schiff base structure are particularly noteworthy, offering distinct pathways for chemical reactions and biological interactions.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C23H22N2O3/c1-17-7-9-19(10-8-17)16-28-21-13-11-18(12-14-21)15-24-25-23(27)22(26)20-5-3-2-4-6-20/h2-15,22,26H,16H2,1H3,(H,25,27)/b24-15+

InChI Key

CUXSNWVHCWNFFP-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(C3=CC=CC=C3)O

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(C3=CC=CC=C3)O

Origin of Product

United States

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